molecular formula C20H32ClNO3 B4016601 1-methyl-2-(1-piperidinyl)ethyl (4-tert-butylphenoxy)acetate hydrochloride

1-methyl-2-(1-piperidinyl)ethyl (4-tert-butylphenoxy)acetate hydrochloride

Cat. No. B4016601
M. Wt: 369.9 g/mol
InChI Key: LXTFHBHDXYXASR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves multi-component reactions and specific conditions to achieve the desired molecular architecture. For example, Khan et al. (2013) reported the synthesis of a structurally similar compound through a one-pot three-component reaction involving salicylaldehyde, diethyl malonate, and piperidine, highlighting the importance of specific reagents and conditions in the synthesis process (Khan et al., 2013).

Molecular Structure Analysis

The molecular and crystal structures of closely related compounds reveal the significance of hydrogen bonding and other non-covalent interactions in determining the conformation and packing of molecules in crystals. Kuleshova and Khrustalev (2000) detailed the role of hydrogen bonds in the molecular packing of hydroxy derivatives of hydropyridine, offering insights into how similar interactions might influence the structure of the compound (Kuleshova & Khrustalev, 2000).

Chemical Reactions and Properties

Specific chemical reactions involving piperidine derivatives, such as the synthesis and evaluation of SB-235753 for PET imaging, illustrate the chemical reactivity and potential applications of these compounds in various fields, including their interactions and transformation under certain conditions (Matarrese et al., 2000).

Physical Properties Analysis

The analysis of physical properties such as crystal structure and hydrogen bonding provides valuable information on the compound's stability, solubility, and crystalline form. For example, the work by Khan et al. (2013) on the crystal and molecular structure of a related compound offers insights into how these properties are crucial for understanding the physical characteristics of organic compounds (Khan et al., 2013).

Chemical Properties Analysis

The chemical properties, including reactivity and stability, are influenced by the compound's molecular structure and the presence of specific functional groups. Studies on related compounds, such as those by Kuleshova and Khrustalev (2000), provide a foundation for understanding the chemical behavior and potential reactivity of “1-methyl-2-(1-piperidinyl)ethyl (4-tert-butylphenoxy)acetate hydrochloride” (Kuleshova & Khrustalev, 2000).

properties

IUPAC Name

1-piperidin-1-ylpropan-2-yl 2-(4-tert-butylphenoxy)acetate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H31NO3.ClH/c1-16(14-21-12-6-5-7-13-21)24-19(22)15-23-18-10-8-17(9-11-18)20(2,3)4;/h8-11,16H,5-7,12-15H2,1-4H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXTFHBHDXYXASR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1CCCCC1)OC(=O)COC2=CC=C(C=C2)C(C)(C)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Piperidin-1-ylpropan-2-yl 2-(4-tert-butylphenoxy)acetate;hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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